N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine
Description
Structural Significance and Classification in Tropane Chemistry
This compound occupies a distinctive position within tropane chemistry due to its classification as a synthetic tropane derivative that maintains the characteristic bicyclic [3.2.1] alkaloid framework while incorporating specific alkyl substitutions. The compound's structural foundation rests upon the tropane ring system, which consists of an 8-azabicyclo[3.2.1]octane nucleus that serves as the core scaffold for numerous biologically active alkaloids. This bicyclic structure represents one of the most important architectural motifs in natural product chemistry, as it forms the basis for well-known alkaloids such as atropine, scopolamine, and cocaine. The specific substitution pattern in this compound, featuring N-methyl and N-propyl groups attached to the amine functionality at the 3-position, distinguishes it from naturally occurring tropane alkaloids and places it within the category of synthetic analogs.
The structural significance of this compound extends beyond its basic architecture to encompass its three-dimensional conformational properties and stereochemical considerations. The rigid bicyclic framework of the tropane system constrains the molecule's conformational flexibility, resulting in well-defined spatial arrangements that influence its chemical and potential biological properties. Research has demonstrated that the tropane skeleton exhibits remarkable stability and serves as an excellent platform for chemical modification, as evidenced by the successful synthesis of numerous derivatives including phenyltropanes and other synthetic analogs. The presence of the tertiary amine functionality at the 3-position provides additional opportunities for chemical diversification through various substitution patterns, as exemplified by this compound.
Within the broader classification system of tropane alkaloids, this compound represents a departure from the traditional ester-based structures commonly found in natural products. While naturally occurring tropane alkaloids typically feature ester linkages between tropane-derived alcohols and various carboxylic acids, this compound maintains a simple amine structure without additional ester functionalities. This structural simplification allows for focused investigation of the fundamental tropane pharmacophore without the complexities introduced by additional functional groups. The compound's molecular weight of 182.31 grams per mole positions it within the lower molecular weight range for tropane derivatives, making it an attractive target for structure-activity relationship studies.
Nomenclature and Chemical Identity
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic compounds containing nitrogen heteroatoms. The complete chemical name reflects the compound's structural complexity through its systematic description of the bicyclic framework and substituent positions. The azabicyclo[3.2.1]octane designation indicates the presence of a nitrogen atom within an eight-membered bicyclic system, where the numbers in brackets specify the arrangement of carbon atoms in the bridge structures. The "8-aza" prefix identifies the nitrogen atom's position within the bicyclic framework, while the subsequent numerical descriptors define the specific connectivity pattern that characterizes the tropane skeleton.
The compound's chemical identity is further defined through multiple complementary identification systems that provide comprehensive structural information. The International Chemical Identifier string for this compound is InChI=1S/C11H22N2/c1-3-6-13(2)11-7-9-4-5-10(8-11)12-9/h9-12H,3-8H2,1-2H3, which encodes the complete structural connectivity in a standardized format. The corresponding International Chemical Identifier Key, ZREJVWJLHJZSFO-UHFFFAOYSA-N, provides a shortened hash-based identifier that uniquely specifies this molecular structure. These standardized identifiers ensure unambiguous communication of the compound's structure across different databases and research platforms.
The Simplified Molecular Input Line Entry System notation for this compound, CCCN(C)C1CC2CCC(C1)N2, provides a linear text representation that captures the essential connectivity information in a format suitable for database searching and computational analysis. This notation system proves particularly valuable for structure-based queries and chemical informatics applications. The compound's registry in multiple chemical databases, including PubChem identifier 45075230, facilitates access to comprehensive chemical and physical property data. Additional database identifiers such as AKOS005264303 indicate the compound's availability through commercial chemical suppliers and research institutions.
Historical Context in Tropane Alkaloid Research
The historical development of tropane alkaloid research provides essential context for understanding the significance of synthetic derivatives such as this compound within the broader scientific landscape. The foundation of tropane chemistry can be traced to the early nineteenth century when German pharmacist Heinrich Friedrich Gustav Mein first isolated atropine in pure crystalline form in 1831 from Atropa belladonna. This landmark achievement marked the beginning of systematic chemical investigation into tropane-containing natural products and established the structural framework that would later inspire countless synthetic modifications. The subsequent synthesis of atropine by Richard Willstätter in 1901 demonstrated the feasibility of constructing tropane alkaloids through laboratory methods, albeit with considerable synthetic challenges.
The revolutionary contribution of Sir Robert Robinson in 1917 fundamentally transformed tropane alkaloid research through his elegant one-pot synthesis of tropinone, a key intermediate in tropane alkaloid biosynthesis. Robinson's biomimetic approach, which combined succinaldehyde, methylamine, and acetonedicarboxylic acid to produce tropinone in yields reaching ninety percent, established synthetic principles that continue to influence modern tropane chemistry. This achievement not only provided practical access to tropane alkaloids during World War I when natural sources were scarce but also demonstrated the power of understanding natural biosynthetic pathways to inform synthetic strategy. Robinson's work earned him the 1947 Nobel Prize in Chemistry and established tropinone as a central building block for subsequent synthetic investigations.
The period following Robinson's breakthrough witnessed extensive exploration of tropane alkaloid structure-activity relationships and synthetic modifications. Research conducted by László Gyermek and colleagues in the mid-twentieth century expanded understanding of how structural modifications to the tropane framework could influence biological activity. Their investigations into tropane-derived muscle relaxants and neuromuscular blocking agents demonstrated the versatility of the tropane scaffold for pharmaceutical applications. These studies revealed the importance of maintaining specific geometric relationships, particularly the critical inter-onium distances of fourteen to fifteen Angstroms between nitrogen atoms in bis-tropane compounds.
Contemporary research into tropane alkaloid biosynthesis has revealed the evolutionary origins and biochemical pathways responsible for natural tropane production. Recent genomic studies have demonstrated that tropane alkaloid biosynthesis evolved independently in different plant families, with distinct enzymatic pathways emerging in Solanaceae and Erythroxylaceae species. These findings have important implications for understanding the structural diversity observed in both natural and synthetic tropane derivatives. The identification of specific enzymes such as tropinone reductase variants, which catalyze the stereoselective reduction of tropinone to either tropine or pseudotropine, has provided insights into the biochemical basis for structural diversity within the tropane alkaloid family.
The development of synthetic tropane derivatives such as this compound represents a continuation of this rich historical tradition while incorporating modern synthetic methodology and computational design principles. Current research efforts focus on systematic exploration of structure-activity relationships through the preparation of focused compound libraries that maintain the tropane core while varying peripheral substituents. This approach allows researchers to investigate the fundamental pharmacophoric requirements of the tropane scaffold while potentially discovering new applications for these structurally fascinating molecules.
Properties
IUPAC Name |
N-methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-3-6-13(2)11-7-9-4-5-10(8-11)12-9/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREJVWJLHJZSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the reaction of tropinone derivatives with appropriate alkylating agents. One common method includes the use of N-methylation and N-propylation reactions under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Chemical Research Applications
1. Building Block for Synthesis
N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine serves as a fundamental building block in the synthesis of more complex molecules, particularly tropane alkaloids. These compounds are crucial due to their biological activities, including effects on the central nervous system (CNS) and potential therapeutic uses in treating neurological disorders.
2. Stereochemical Studies
The compound is utilized in studies focusing on stereochemistry and enantioselective synthesis. Its unique bicyclic structure allows researchers to explore methodologies that achieve high stereochemical control, which is essential for understanding the relationship between molecular structure and biological activity.
| Application | Details |
|---|---|
| Synthesis of Tropane Alkaloids | Used as a precursor in creating complex molecular architectures with significant biological importance. |
| Enantioselective Synthesis | Investigated for its role in teaching advanced organic chemistry concepts related to stereochemistry. |
Biological Research Applications
1. Interaction with Biological Systems
Research has indicated that this compound may interact with neurotransmitter receptors such as dopamine and serotonin, suggesting potential psychotropic effects. Preliminary studies have shown that it may function as a stimulant or modulator within the CNS, making it a candidate for further pharmacological exploration .
2. Potential Therapeutic Uses
The compound is under investigation for its therapeutic potential in treating various neurological conditions due to its structural similarities to known neurotransmitters and its ability to influence receptor activity.
| Biological Activity | Implications |
|---|---|
| CNS Interaction | May act as a stimulant or modulator of neurotransmitter activity; potential psychotropic agent. |
| Therapeutic Potential | Investigated for treatment of neurological disorders based on interaction with neurotransmitter systems. |
Industrial Applications
This compound finds applications in various industrial processes:
1. Material Development
In the chemical industry, this compound is explored for its utility in developing new materials and chemical processes, leveraging its unique chemical properties to create innovative solutions .
2. Educational Use
This compound is also employed in educational settings to teach advanced concepts in organic chemistry, particularly regarding enantioselective synthesis and stereochemistry's role in biological activity.
| Industrial Application | Details |
|---|---|
| Material Development | Utilized in the creation of new materials leveraging its unique chemical properties. |
| Educational Use | Used in laboratory courses to teach organic synthesis techniques and stereochemical principles. |
Case Study 1: Synthesis of Tropane Alkaloids
Researchers have successfully synthesized various tropane alkaloids using this compound as a precursor, demonstrating its effectiveness as a building block for complex molecules with significant biological activity.
Case Study 2: Pharmacological Studies
A study examining the interaction of this compound with serotonin receptors indicated potential applications in treating mood disorders, highlighting its relevance in medicinal chemistry research.
Mechanism of Action
The mechanism of action of N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Modifications on the Nitrogen Atom
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 367-21-2396)
- Substituents: Benzyl group.
- Synthesis: Prepared via oxime reduction using Adam’s catalyst, yielding a yellow oil (76% yield) .
- Key Data: Molecular ion [M+H⁺] at m/z 217.4 (ESI-MS) .
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride (CAS 646477-45-4)
- Substituents: Methyl group; hydrochloride salt.
- Properties: Molecular weight 213.15 g/mol ; enhanced water solubility due to salt formation .
- Application: Used as a reagent in neuropharmacological research, likely for dopamine or serotonin receptor studies .
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride (CAS 2098099-71-7)
- Substituents: Cyclopropylmethyl group.
Modifications to the Bicyclic Core
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate (10a–10d)
- Substituents: Bis(4-fluorophenyl)methyl and dimethylaminoethyl groups.
- Synthesis: Derived from alkylation and oxidation reactions; structures confirmed via NMR and GC-MS .
- Activity: Fluorinated aromatic groups may enhance antiprion or anticholinesterase activity by interacting with π-π stacking or hydrogen bonding .
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-12-6)
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic compound with significant implications in pharmacology and medicinal chemistry. Its unique structure, characterized by a bicyclic azabicyclo[3.2.1] framework, suggests potential interactions with various neurotransmitter systems, making it a subject of interest for researchers exploring its biological activities.
- Molecular Formula : C11H20N2
- Molecular Weight : Approximately 182.3058 g/mol
- Structural Characteristics : The compound features a nitrogen atom integrated into the bicyclic system, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily related to its interactions with neurotransmitter receptors. Preliminary studies indicate that it may function as a stimulant or modulator of neurotransmitter activity, particularly affecting the central nervous system.
Research has suggested that this compound may interact with:
- Dopamine Receptors : Indicating potential psychotropic effects.
- Serotonin Receptors : Implicating its role in mood regulation and anxiety modulation.
These interactions are essential for understanding its pharmacological profile and therapeutic potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal how modifications to the molecular structure can influence biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-amines (various substitutions) | C11H22N2 | Varies by substituent groups on nitrogen |
| 8-Methyl-N-propyl-exo-8-azabicyclo[3.2.1]octan-3-amine | C11H22N2 | Methyl group on position 8 |
| 8-Methyl-N-propyl-endo-8-azabicyclo[3.2.1]octan-3-amines | C11H22N2 | Endo configuration affects sterics and reactivity |
These variants illustrate how substituents and stereochemistry can significantly alter pharmacological properties.
Interaction Studies
In vitro studies have shown that this compound interacts with neurotransmitter transporters, including:
- Dopamine Transporter (DAT) : Binding affinity studies indicate that certain derivatives exhibit selective inhibition.
- Serotonin Transporter (SERT) : The compound's structural modifications have been linked to enhanced selectivity for SERT over DAT, which could be beneficial in treating mood disorders.
Pharmacological Applications
Research has explored the potential therapeutic applications of this compound:
- Neurological Disorders : Investigated for its effects on conditions such as depression and anxiety due to its interaction with serotonin receptors.
- Opioid Receptor Modulation : Some studies suggest that derivatives of this compound may act as mu-opioid receptor antagonists, providing avenues for managing opioid-induced side effects without compromising analgesia .
Q & A
Q. Table 1. Comparative Binding Affinities of Selected Derivatives
| Compound | DAT (nM) | SERT (nM) | NET (nM) | Reference |
|---|---|---|---|---|
| 8-Methyl-endo isomer | 12.3 ± 1.2 | 245 ± 32 | 89 ± 11 | |
| 8-Propyl-exo isomer | 48.7 ± 4.5 | 78 ± 9 | 210 ± 25 |
Q. Table 2. Synthetic Yields Under Different Conditions
| Precursor | Reaction Time (h) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | 12 | Pd/C | 78 | 99.2 |
| N-Benzyl derivative | 24 | KI/NaHCO₃ | 76 | 97.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
